molecular formula C11H13ClFN B13529589 2-(2-Chloro-3-fluorophenyl)piperidine

2-(2-Chloro-3-fluorophenyl)piperidine

Cat. No.: B13529589
M. Wt: 213.68 g/mol
InChI Key: VHGPJZQTPXFIPL-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-fluorophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2-chloro-3-fluorophenyl group attached to the piperidine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-fluorophenyl)piperidine typically involves the reaction of 2-chloro-3-fluoroaniline with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-chloro-3-fluorophenylboronic acid reacts with piperidine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The purification of the compound is typically achieved through techniques such as recrystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-fluorophenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a base and a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenylpiperidine derivatives.

Scientific Research Applications

2-(2-Chloro-3-fluorophenyl)piperidine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-fluorophenyl)piperidine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The presence of the chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular mechanisms depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluorophenyl)piperidine: This compound lacks the chloro substituent but retains the fluorophenyl group, making it structurally similar.

    2-(2-Chlorophenyl)piperidine: This compound lacks the fluoro substituent but retains the chlorophenyl group.

    2-(2,3-Dichlorophenyl)piperidine: This compound has an additional chloro substituent on the phenyl ring.

Uniqueness

2-(2-Chloro-3-fluorophenyl)piperidine is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring. This combination can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

2-(2-chloro-3-fluorophenyl)piperidine

InChI

InChI=1S/C11H13ClFN/c12-11-8(4-3-5-9(11)13)10-6-1-2-7-14-10/h3-5,10,14H,1-2,6-7H2

InChI Key

VHGPJZQTPXFIPL-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=C(C(=CC=C2)F)Cl

Origin of Product

United States

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